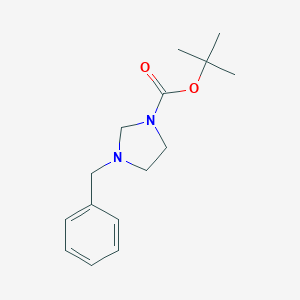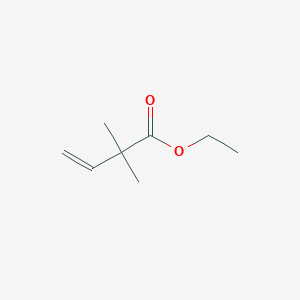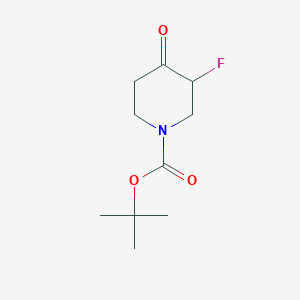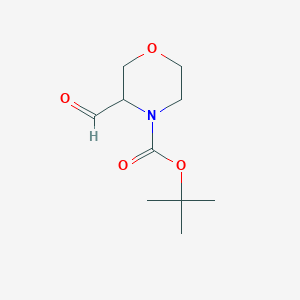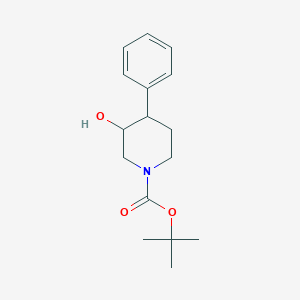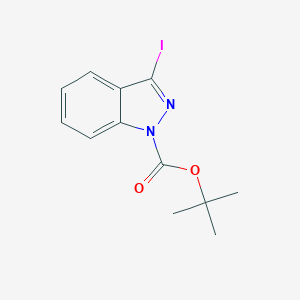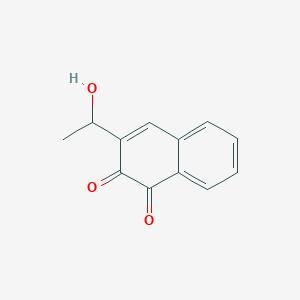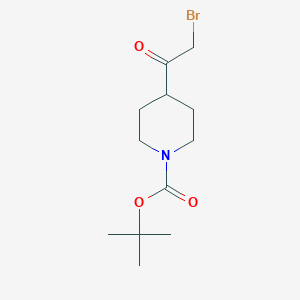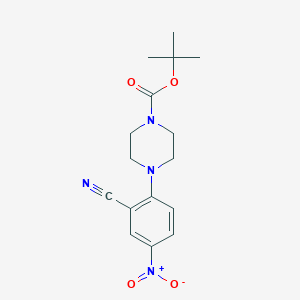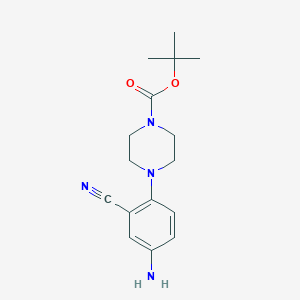
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate
概要
説明
“tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C16H22N4O2 . It has a molecular weight of 302.37 g/mol . The compound is also known by other names such as “1-Piperazinecarboxylic acid, 4- (4-amino-2-cyanophenyl)-, 1,1-dimethylethyl ester” and "Methyl 2- (piperazin-1-yl)thiazole-5-carboxylate" .
Molecular Structure Analysis
The compound has a complex structure with a piperazine ring, an amino group, a cyanophenyl group, and a tert-butyl ester group . The InChI string for the compound is "InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-5-4-13(18)10-12(14)11-17/h4-5,10H,6-9,18H2,1-3H3" .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm³, a boiling point of 510.3±50.0 °C at 760 mmHg, and a flash point of 262.4±30.1 °C . It has a topological polar surface area of 82.6 Ų and a molar refractivity of 84.2±0.4 cm³ .科学的研究の応用
Application in Drug Synthesis
Scientific Field
Medicinal Chemistry
Summary of the Application
The compound “tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate” can be used in the synthesis of bioactive molecules and drug substances . One such example is the drug Trazodone .
Methods of Application or Experimental Procedures
While the specific methods of application or experimental procedures were not detailed in the sources, the general process involves using the compound as an intermediate in the synthesis of the drug. This typically involves a series of chemical reactions under controlled conditions.
Results or Outcomes
The outcome of this application is the production of bioactive molecules or drug substances. The specific results, including any quantitative data or statistical analyses, were not provided in the sources.
Application in Synthesis of Palbociclib
Summary of the Application
This compound can be used in the synthesis of Palbociclib , an experimental drug for the treatment of breast cancer being developed by Pfizer .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the sources, but it generally involves using the compound as an intermediate in the synthesis of the drug.
Results or Outcomes
The outcome of this application is the production of Palbociclib . The specific results, including any quantitative data or statistical analyses, were not provided in the sources.
Application in Synthesis of Bioactive Molecules
Summary of the Application
This compound can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the sources, but it generally involves using the compound as an intermediate in the synthesis of the bioactive molecules.
Results or Outcomes
The outcome of this application is the production of monosubstituted piperazine intermediates of many bioactive molecules . The specific results, including any quantitative data or statistical analyses, were not provided in the sources.
特性
IUPAC Name |
tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-5-4-13(18)10-12(14)11-17/h4-5,10H,6-9,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATLRBKMCBPXPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623618 | |
| Record name | tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate | |
CAS RN |
288251-85-4 | |
| Record name | tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

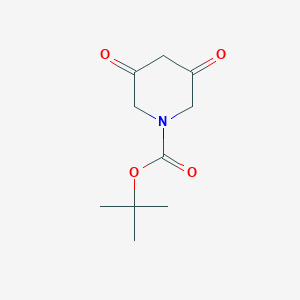
![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B153238.png)
